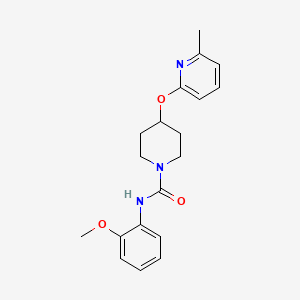

N-(2-methoxyphenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyphenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-methoxyphenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2O5 |

| Molecular Weight | 394.4 g/mol |

| CAS Number | 1797756-59-2 |

Research indicates that this compound acts primarily as a non-peptide inhibitor of human tryptophan hydroxylase (TPH), which is crucial in serotonin metabolism. By inhibiting TPH, the compound potentially modulates serotonin levels, which may be beneficial in treating various disorders such as:

- Irritable Bowel Syndrome

- Pulmonary Hypertension

- Cancer (including neuroendocrine tumors)

- Inflammatory Diseases (e.g., multiple sclerosis) .

Antimicrobial Activity

Studies have demonstrated that piperidine derivatives exhibit notable antibacterial and antifungal properties. For example, compounds similar to N-(2-methoxyphenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine have shown efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest strong potential for use in treating infections caused by resistant bacteria .

Neuropharmacological Effects

The role of serotonin in neurological processes has led to investigations into how this compound may influence mood and cognitive functions through serotonin modulation. The inhibition of TPH could lead to reduced serotonin synthesis, which has implications for conditions like depression and anxiety disorders .

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

- Study on TPH Inhibition : A clinical trial involving a related compound demonstrated a reduction in serotonin levels in patients with irritable bowel syndrome, indicating potential benefits for gastrointestinal disorders .

- Antimicrobial Efficacy : A study assessed various piperidine derivatives and found that substitutions on the piperidine ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Cancer Research : Research into the anti-tumor properties of piperidine derivatives has shown promise, particularly in neuroendocrine tumors where serotonin plays a critical role .

Aplicaciones Científicas De Investigación

Dopamine Receptor Modulation

Research indicates that derivatives of N-(2-methoxyphenyl)-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide have been synthesized to evaluate their affinity for dopamine D2 receptors. A study documented the synthesis of several related compounds that were tested for their binding affinity to these receptors, revealing promising candidates for further development as potential antipsychotic agents .

Table 1: Affinity of Compounds for D2 Receptors

| Compound Name | Ki (nM) |

|---|---|

| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | 54 |

| Other synthesized derivatives | Varies |

This data suggests that the structural modifications around the piperidine scaffold can significantly influence receptor binding properties.

Inhibition of Stearoyl-CoA Desaturase

Another area of application involves the inhibition of stearoyl-CoA desaturase (SCD), an enzyme implicated in lipid metabolism and cancer progression. Compounds similar to this compound have been identified as SCD inhibitors, which could provide therapeutic avenues for treating certain cancers .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.

- Substitution Reactions : Employing methods such as nucleophilic substitution to introduce the methoxy and pyridinyl groups.

- Purification Techniques : Including chromatography to isolate pure compounds for biological testing.

These synthetic routes are crucial for developing a library of derivatives for biological evaluation.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds derived from this compound in various assays:

Case Study 1: D2 Receptor Binding

A comprehensive study employed molecular docking simulations alongside in vitro assays to assess binding affinities and elucidate interaction mechanisms with dopamine D2 receptors. The findings highlighted specific interactions that stabilize binding, such as salt bridges between key amino acids and the piperidine moiety .

Case Study 2: Cancer Treatment Potential

In another investigation, compounds were screened against non-small-cell lung cancer cell lines, demonstrating selective toxicity towards specific cancer types. The results indicated that certain derivatives could inhibit cell proliferation effectively while sparing normal cells, suggesting a targeted therapeutic approach .

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14-6-5-9-18(20-14)25-15-10-12-22(13-11-15)19(23)21-16-7-3-4-8-17(16)24-2/h3-9,15H,10-13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTHHIBICVOJDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.